molecular formula C19H17N5O3S2 B135955 rpr208707 CAS No. 14364-09-1

rpr208707

Cat. No.: B135955
CAS No.: 14364-09-1
M. Wt: 427.5 g/mol
InChI Key: PLXOQMHGHDZMSX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RPR208707 is a pyrrolidine-3,4-dicarboxylic acid derivative and a potent inhibitor of human coagulation Factor Xa (FXa), a serine protease critical in the blood coagulation cascade. It exhibits a Ki value of 18 nM against FXa, as evidenced by crystallographic studies (PDB ID: 1F0S) . The compound binds to the FXa active site through two direct hydrogen bonds (HBs) with Gly218 and Gln192, both of which are labile (HB energy <4 kcal/mol). A water-mediated HB with the catalytic Ser195 further stabilizes the interaction . This compound’s inhibitory activity and binding mode have been extensively characterized in structural studies, positioning it as a reference compound for FXa inhibitor development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rpr208707 typically involves multi-step organic reactions. The process begins with the formation of the thienopyridine core, followed by the introduction of the sulfonic acid group and the pyrrolopyridine moiety. Key reagents used in these reactions include sulfuric acid, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and catalysts such as palladium or platinum.

Major Products Formed:

    Oxidation: Sulfoxides, N-oxides.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Therapeutic Applications

3.1 Thromboembolic Disorders

  • RPR208707 has shown promise in treating conditions characterized by abnormal clot formation. Its ability to selectively inhibit specific coagulation factors allows for targeted therapy with potentially fewer side effects compared to broader anticoagulants .

3.2 Cancer Treatment

  • The compound's antitumor properties are being investigated due to the link between coagulation and cancer progression. By inhibiting coagulation factors that facilitate tumor growth and metastasis, this compound may serve as an adjunct therapy in oncology .

3.3 Rheumatoid Arthritis

  • Preliminary studies suggest that this compound may also be beneficial in managing rheumatoid arthritis by modulating inflammatory processes linked to coagulation pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits Factor VIIa with a Ki value (inhibition constant) of approximately 18 nM, indicating strong binding affinity . These findings are significant for understanding the compound's potential efficacy in clinical settings.

Crystallographic Studies

Crystallographic analysis has provided insights into the interaction between this compound and its target proteins. For example, studies have shown that the compound forms stable complexes with Factor Xa, revealing critical binding interactions that contribute to its inhibitory effects .

Preclinical Trials

Preclinical trials involving animal models have indicated that administration of this compound can significantly reduce thrombus formation without causing major bleeding complications, a common side effect associated with conventional anticoagulants .

Data Tables

Application AreaMechanism of ActionKey Findings
Thromboembolic DisordersInhibition of Factor VIIa and XaReduced thrombus formation in animal models
Cancer TreatmentModulates coagulation pathways affecting tumor growthPotential adjunct therapy in oncology
Rheumatoid ArthritisAnti-inflammatory effects through coagulation modulationEarly-stage positive results

Mechanism of Action

The mechanism of action of rpr208707 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar FXa Inhibitors

Structural and Binding Affinity Comparisons

The following table summarizes key structural and functional attributes of RPR208707 and analogous FXa inhibitors:

Compound PDB ID Ki (nM) Binding Interactions Stabilizing Features
This compound 1F0S 18 Direct HBs with Gly218, Gln192; water-mediated HB with Ser195 Water-mediated HB compensates for weak HBs
RPR208815 1F0R 22 Direct HBs with Gly218, Gln192; hydrophobic interactions with Tyr99 Hydrophobic packing enhances affinity
RPR132747 1NFU 18 HBs with Gly218, Gln192; π-stacking with Tyr99 Aromatic interactions improve stability
FXa inhibitor (2BMG) 2BMG 18 Direct HB with Gly218; halogen bond with Tyr99 Halogen bonding enhances selectivity
FXa inhibitor (2RA0) 2RA0 15.9 HBs with Asp189, Gly218; hydrophobic contact with Trp215 Dual hydrophobic/polar interactions

Key Observations:

Potency : this compound shares a Ki of 18 nM with RPR132747 and the 2BMG inhibitor, indicating comparable inhibitory efficacy. However, RPR208815 (Ki = 22 nM) is marginally less potent, likely due to reduced hydrophobic complementarity .

Binding Stability : While this compound’s direct HBs are weak (energy <4 kcal/mol), its water-mediated HB with Ser195 provides compensatory stabilization, a feature absent in RPR132747 and RPR208815 . In contrast, inhibitors like 2RA0 leverage stronger HBs with Asp189 and Trp215, achieving higher intrinsic stability .

Structural Diversity : this compound’s pyrrolidine-dicarboxylic acid scaffold differs from RPR132747’s sulfonamide-based structure and 2RA0’s fluoroindazole core. These variations influence selectivity and off-target effects .

Stability and Pharmacological Implications

Crystallographic data reveal that this compound’s labile HBs may render its FXa complex susceptible to conformational fluctuations compared to inhibitors with charge-reinforced or halogen bonds (e.g., 2BMG) . However, its water-mediated interaction network mitigates this instability, a feature critical for maintaining inhibition under physiological conditions.

Biological Activity

RPR208707 is a synthetic small molecule that has been studied primarily for its inhibitory effects on Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This compound has garnered attention due to its potential therapeutic applications in anticoagulation therapy, particularly in the prevention and treatment of thromboembolic disorders.

Inhibition of Factor Xa

This compound exhibits a potent inhibitory effect on FXa, with a reported inhibition constant (Ki) of approximately 18 nM . This high affinity indicates that this compound can effectively compete with substrates for binding to the active site of FXa, thereby disrupting the coagulation cascade and preventing thrombus formation .

The mechanism by which this compound inhibits FXa involves the formation of hydrogen bonds (HBs) with the enzyme. Specifically, it forms two direct but labile hydrogen bonds with FXa, alongside an additional water-mediated hydrogen bond that may enhance structural stability. The nature of these interactions suggests that while this compound binds tightly to FXa, the binding is not entirely rigid, which could have implications for its pharmacodynamics and potential resistance mechanisms .

Structural Stability

Research indicates that the structural stability of protein-ligand complexes like that formed by this compound and FXa is critical for their biological activity. Studies have shown that complexes with multiple hydrogen bonds tend to exhibit greater stability and robustness, which is essential for maintaining effective inhibition over time .

Table 1: Binding Characteristics of this compound

ParameterValue
Ki (inhibition constant)18 nM
Type of BondsDirect and water-mediated HBs
RobustnessLabile

Case Study: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of this compound has been conducted to identify key molecular features that contribute to its inhibitory potency against FXa. This study utilized molecular docking and dynamics simulations to assess how variations in the chemical structure affect binding affinity and selectivity.

Key Findings:

  • Hydrophobic Interactions : Modifications that enhance hydrophobic interactions with FXa significantly improve binding affinity.
  • Electrostatic Complementarity : The presence of charged groups in this compound contributes to favorable electrostatic interactions, enhancing its inhibitory activity .

Comparative Analysis with Other Inhibitors

This compound's efficacy was compared with other known FXa inhibitors, such as rivaroxaban and apixaban. While all compounds showed significant inhibition, this compound demonstrated a unique profile characterized by its labile hydrogen bonding interactions, which may offer advantages in terms of flexibility and adaptability against mutations in the target enzyme.

Table 2: Comparative Efficacy of FXa Inhibitors

InhibitorKi (nM)Binding ModeStability
This compound18Labile HBsModerate
Rivaroxaban10Robust HBsHigh
Apixaban12Robust HBsHigh

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis when investigating the chemical properties of RPR208707?

  • Methodological Guidance :

  • Begin by reviewing existing literature to identify gaps in knowledge about this compound’s synthesis, reactivity, or structural characteristics .
  • Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the hypothesis, ensuring it addresses measurable variables (e.g., reaction yields, spectroscopic data) .
  • Test the hypothesis for feasibility and relevance using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental design principles are critical for studying this compound’s synthesis pathways?

  • Methodological Guidance :

  • Clearly outline procedural steps, including reagents, conditions (temperature, catalysts), and analytical methods (e.g., NMR, HPLC) to ensure reproducibility .
  • Include control experiments to isolate variables (e.g., side reactions, impurities) and validate results .
  • Document deviations from published protocols and justify modifications .

Q. How can researchers conduct a systematic literature review on this compound?

  • Methodological Guidance :

  • Use databases like PubMed, SciFinder, or Web of Science with keywords such as "this compound synthesis," "spectroscopic characterization," and "applications in [field]."
  • Organize findings thematically (e.g., synthetic methods, structural analogs) and critically evaluate contradictions or inconsistencies in reported data .

Advanced Research Questions

Q. How should researchers analyze contradictory data in studies on this compound’s reactivity?

  • Methodological Guidance :

  • Apply the "principal contradiction" framework to identify the dominant factor influencing discrepancies (e.g., solvent effects, catalyst purity) .
  • Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA, regression analysis) to quantify variability .
  • Cross-validate results with complementary techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What strategies ensure the reproducibility of this compound’s characterization data?

  • Methodological Guidance :

  • Provide granular details in methods: instrument calibration, sample preparation protocols, and raw data accessibility .
  • Use reference standards for spectroscopic data and disclose purity thresholds (e.g., ≥95% by HPLC) .
  • Share datasets in open repositories (e.g., Zenodo, Figshare) with metadata for transparency .

Q. How can researchers refine a broad research question about this compound’s mechanistic pathways?

  • Methodological Guidance :

  • Break down the question into sub-questions (e.g., "Does solvent polarity affect this compound’s reaction rate?") .
  • Apply the FINER criteria to ensure novelty (e.g., unexplored catalytic mechanisms) and relevance (e.g., applications in drug discovery) .
  • Pilot small-scale experiments to test assumptions before full-scale studies .

Q. What ethical considerations arise when publishing this compound’s proprietary synthesis methods?

  • Methodological Guidance :

  • Differentiate between publicly shareable data (e.g., spectral peaks) and proprietary details (e.g., industrial catalysts) .
  • Collaborate with institutional review boards to navigate intellectual property constraints while maintaining scientific rigor .

Q. Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic data for this compound in a manuscript?

  • Methodological Guidance :

  • Use tables to compare data across studies, highlighting variables (e.g., solvent, temperature) that may explain discrepancies .
  • Discuss limitations (e.g., instrument sensitivity) and propose follow-up experiments .
  • Cite original sources for published spectra and provide raw data in supplementary materials .

Q. What peer review criteria are most critical for studies on this compound?

  • Methodological Guidance :

  • Emphasize clarity in methods, statistical validity of conclusions, and alignment between research questions and results .
  • Address reviewer concerns about data reproducibility and ethical compliance (e.g., proper citation of prior work) .

Properties

IUPAC Name

N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOQMHGHDZMSX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.